molecular formula C6H5N3O5 B13680233 2-Amino-3,5-dinitrophenol CAS No. 23408-16-4

2-Amino-3,5-dinitrophenol

Cat. No.: B13680233
CAS No.: 23408-16-4
M. Wt: 199.12 g/mol
InChI Key: QDKMCPXBRNXVCF-UHFFFAOYSA-N
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Description

2-Amino-3,5-dinitrophenol is an organic compound with the molecular formula C6H5N3O5 It is a derivative of phenol, characterized by the presence of two nitro groups (-NO2) and an amino group (-NH2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dinitrophenol typically involves nitration and amination reactions One common method starts with phenol, which undergoes nitration to introduce nitro groups at the 3 and 5 positionsThe reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and ammonia or other amines for the amination step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dinitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Aminophenols and other reduced derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-Amino-3,5-dinitrophenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dinitrophenol involves its interaction with cellular components. The compound can act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting the proton gradient and affecting ATP synthesis. This leads to increased metabolic activity and heat production. The molecular targets include mitochondrial proteins such as adenine nucleotide translocase and uncoupling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,5-dinitrophenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. Its combination of amino and nitro groups allows for diverse chemical transformations and makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

23408-16-4

Molecular Formula

C6H5N3O5

Molecular Weight

199.12 g/mol

IUPAC Name

2-amino-3,5-dinitrophenol

InChI

InChI=1S/C6H5N3O5/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10/h1-2,10H,7H2

InChI Key

QDKMCPXBRNXVCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)O)[N+](=O)[O-]

Origin of Product

United States

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